5-(furan-2-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(furan-2-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c27-21(17-12-19(29-25-17)18-6-3-11-28-18)24-14-7-9-26(10-8-14)20-15-4-1-2-5-16(15)22-13-23-20/h3,6,11-14H,1-2,4-5,7-10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCJIWLQHVTHCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=NOC(=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Furan-2-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide (CAS No. 2034265-12-6) is a compound of interest due to its diverse biological activities. This article explores its synthesis, chemical properties, and biological applications, particularly focusing on its anticancer properties and other relevant pharmacological activities.
The molecular formula of the compound is , with a molecular weight of approximately 393.447 g/mol. The structure includes a furan ring and a quinazoline moiety, which are known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate furan and quinazoline derivatives. While specific synthetic routes are not detailed in the available literature, similar compounds have been synthesized through methods involving cyclization and functional group modifications.
Anticancer Activity
Recent studies have demonstrated that compounds containing similar structural motifs exhibit significant anticancer properties. For instance, derivatives of oxazole and quinazoline have shown promising results against various cancer cell lines:
The anticancer activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets involved in cancer cell proliferation and survival.
Other Biological Activities
Beyond anticancer effects, derivatives containing furan and oxazole rings have been studied for various other biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacterial strains and fungi.
- Anti-inflammatory Effects : Some derivatives demonstrated significant anti-inflammatory activity in preclinical models.
- Antioxidant Properties : The furan moiety contributes to the antioxidant capacity of these compounds, which can mitigate oxidative stress in biological systems.
Case Studies
In a notable case study involving similar compounds, researchers evaluated the in vitro cytotoxicity of various derivatives on glioma cell lines (U87 and U251). The results indicated that modifications in the quinazoline structure significantly influenced the cytotoxic profile:
- Compound A : IC50 = 25 µM against U87
- Compound B : IC50 = 30 µM against U251
- Compound C : IC50 = 15 µM against both cell lines
These findings suggest that structural variations can lead to enhanced selectivity and potency against specific cancer types.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of both furan and oxazole rings is crucial for maintaining biological activity. Modifications to these rings or substituents can lead to variations in potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency |
| Alkyl substitutions | Altered selectivity |
| Functional group changes | Enhanced solubility |
Q & A
Q. What are the critical steps and challenges in synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Formation of the tetrahydroquinazoline-piperidine core via cyclocondensation under acidic conditions .
- Coupling the oxazole-furan moiety using carbodiimide-mediated amidation, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (0–5°C) to prevent side reactions . Key challenges include maintaining regioselectivity during heterocycle formation and ensuring high purity (>95%) via column chromatography or recrystallization .
Q. Which analytical techniques are most reliable for structural confirmation?
- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., furan protons at δ 6.3–7.1 ppm) and confirms amide bond formation .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors reaction progress and purity .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 435.18) .
Q. How to assess solubility and stability for in vitro assays?
- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, quantified via UV-Vis spectroscopy at λmax (~280 nm) .
- Stability : Incubate in simulated physiological conditions (37°C, pH 7.4) and analyze degradation products using LC-MS .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data across cell lines?
- Dose-Response Curves : Test a wider concentration range (nM–μM) to identify off-target effects .
- Target Engagement Assays : Use thermal shift assays (TSA) or cellular thermal shift assays (CETSA) to confirm direct target binding .
- Metabolomic Profiling : Compare metabolite changes in responsive vs. resistant cell lines to identify compensatory pathways .
Q. How to optimize binding affinity through substituent modifications?
- Piperidine-Tetrahydroquinazoline Core : Introduce electron-withdrawing groups (e.g., -CF3) to enhance hydrogen bonding with kinase ATP pockets .
- Oxazole-Furan Motif : Replace furan with thiophene to improve metabolic stability while maintaining π-π stacking interactions .
- Docking Studies : Use Schrödinger Glide to predict binding poses against homology models of understudied kinases .
Q. How to address low yield in scale-up synthesis?
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclocondensation) to improve heat dissipation and yield .
- DoE Optimization : Apply Design of Experiments (DoE) to variables like temperature, solvent ratio, and reaction time .
Q. What methods validate target specificity in complex biological systems?
- CRISPR Knockout Models : Generate isogenic cell lines lacking putative targets (e.g., PI3K isoforms) to assess dependency .
- Phosphoproteomics : Use SILAC-based mass spectrometry to map phosphorylation changes post-treatment .
- SPR Biosensing : Measure real-time binding kinetics (KD, kon/koff) against recombinant proteins .
Data Contradiction & Mechanistic Analysis
Q. How to reconcile discrepancies between in vitro and in vivo efficacy?
- PK/PD Modeling : Correlate plasma concentrations (Cmax, AUC) with target inhibition in tissues .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites in plasma and organs .
- Tumor Microenvironment (TME) Profiling : Analyze hypoxia and stromal cell interactions via single-cell RNA-seq .
Q. What computational tools predict off-target interactions?
- Reverse Docking : Use SwissTargetPrediction or SEA to identify secondary targets .
- Machine Learning : Train models on ChEMBL bioactivity data to flag potential GPCR or ion channel interactions .
Structural & Functional Insights
Q. How does the compound’s conformation influence activity?
- X-ray Crystallography : Resolve co-crystal structures with targets (e.g., kinases) to identify critical binding motifs .
- NMR Titration : Monitor chemical shift perturbations upon ligand binding to map interaction surfaces .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
